
Bromoacetamido-PEG4-NHS ester
Descripción general
Descripción
Bromoacetamido-PEG4-NHS ester: is a polyethylene glycol (PEG) linker containing a bromide group and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the NHS ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG4-NHS ester typically involves the following steps:
PEGylation: The PEG chain is introduced to increase solubility and biocompatibility.
NHS Ester Formation: The NHS ester is formed to facilitate the labeling of primary amines.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes:
Reaction Optimization: Optimizing reaction conditions such as temperature, pH, and solvent to maximize yield.
Purification: Using techniques like chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications for research and industrial applications
Análisis De Reacciones Químicas
Reactivity of the NHS Ester Group
The NHS ester in Bromoacetamido-PEG4-NHS ester reacts with primary amines (-NH₂) under slightly alkaline conditions (pH 7.2–8.5) to form stable amide bonds. This reaction is critical for labeling proteins, oligonucleotides, or other amine-containing biomolecules .
Key Characteristics:
- Reaction Mechanism : The NHS ester undergoes nucleophilic attack by the amine, releasing N-hydroxysuccinimide .
-
Kinetics :
Hydrolysis competes with aminolysis, with the NHS ester’s half-life dependent on pH:
Parameter | Value | Source |
---|---|---|
Optimal pH | 7.2–8.5 | |
Reaction Temperature | 4°C–25°C | |
Competing Reaction | Hydrolysis (~50% loss in 8 min at pH 8.5) |
Reactivity of the Bromoacetamido Group
The bromoacetamido moiety undergoes nucleophilic substitution (SN2) with thiols (-SH), such as cysteine residues, to form stable thioether bonds .
Key Characteristics:
- Reaction Mechanism : The bromide acts as a leaving group, enabling thiol-specific conjugation .
- Kinetics :
Parameter | Value | Source |
---|---|---|
Optimal pH | 7.0–8.0 | |
Competing Reaction | Hydrolysis (slower than NHS ester) |
Hydrolysis of NHS Ester:
- Rate : Hydrolysis increases with pH, reducing conjugation efficiency. At pH 8.5, ~50% of NHS esters hydrolyze within 8 minutes .
- Mitigation : Use fresh reagents, minimize reaction time, and avoid primary amine buffers (e.g., Tris) .
Bromide Group Stability:
- Bromoacetamido groups are stable in aqueous solutions at -20°C but degrade gradually at higher temperatures .
Sequential Conjugation Strategy:
- Primary Amine Labeling : NHS ester reacts with lysine residues or amine-modified oligonucleotides.
- Thiol-Specific Conjugation : Bromoacetamido group targets cysteine residues post-amine labeling .
Application | Target Biomolecule | Outcome |
---|---|---|
Antibody-Drug Conjugates (ADCs) | Lysine/cysteine residues | Site-specific payload attachment |
PROTAC Synthesis | E3 ligase ligands | Enhanced solubility and stability |
Comparative Reactivity with Similar Linkers
Linker | Functional Groups | Reactivity Profile |
---|---|---|
This compound | NHS ester, Br | Dual amine/thiol targeting |
Maleimide-PEG4 | Maleimide | Thiol-specific, pH-sensitive |
Sulfo-NHS-PEG4 | NHS ester, sulfonate | Enhanced water solubility |
Optimization Guidelines
Aplicaciones Científicas De Investigación
Protein Labeling and Modification
Overview:
Bromoacetamido-PEG4-NHS ester is primarily utilized for labeling proteins, particularly targeting primary amines (-NH2) present in proteins and amine-modified oligonucleotides. The NHS ester reacts efficiently with these amines, forming stable covalent bonds.
Key Applications:
- Antibody Conjugation: The compound is employed to create antibody-drug conjugates (ADCs), enhancing the therapeutic efficacy of antibodies by attaching cytotoxic drugs directly to them .
- Enzyme Labeling: It can label enzymes for tracking and studying their activity in various biochemical assays .
Case Study:
A study demonstrated the successful use of this compound to label a monoclonal antibody. The labeled antibody showed improved solubility and stability in aqueous solutions, facilitating its application in targeted cancer therapies .
Synthesis of PROTACs
Overview:
this compound serves as a crucial linker in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to promote the degradation of specific proteins within cells.
Key Applications:
- Targeted Protein Degradation: By linking E3 ligase recruiters to target proteins, this compound enables selective degradation of unwanted proteins, offering a novel therapeutic strategy against various diseases, including cancer .
Case Study:
In a recent research project, this compound was used to synthesize a PROTAC targeting an oncogenic protein. The resulting compound demonstrated effective degradation of the target protein in cellular assays, highlighting its potential for therapeutic applications .
Surface Modification
Overview:
The hydrophilic nature of the PEG spacer enhances solubility in aqueous environments, making this compound suitable for modifying surfaces of biomaterials or nanocarriers.
Key Applications:
- Biomaterial Coating: It can be used to modify the surfaces of implants or drug delivery systems, improving biocompatibility and reducing immune responses .
- Nanoparticle Functionalization: The compound is utilized to functionalize nanoparticles for enhanced drug delivery efficiency and targeted therapy .
Case Study:
A study focused on modifying gold nanoparticles with this compound to improve their stability and biocompatibility for drug delivery applications. The modified nanoparticles exhibited reduced aggregation and enhanced cellular uptake compared to unmodified counterparts.
Drug Delivery Systems
Overview:
this compound plays a significant role in developing advanced drug delivery systems by facilitating the conjugation of drugs to carriers.
Key Applications:
- Antibody-Drug Conjugates: As mentioned earlier, it is extensively used in creating ADCs that deliver cytotoxic agents specifically to cancer cells while minimizing systemic toxicity .
- Polymer Therapeutics: The compound can be incorporated into polymeric systems that release drugs in a controlled manner over time .
Case Study:
Research demonstrated that ADCs synthesized using this compound showed significantly improved therapeutic indices in preclinical models compared to traditional chemotherapeutic approaches, emphasizing its importance in targeted cancer therapy .
Data Summary Table
Application Area | Specific Use Cases | Key Benefits |
---|---|---|
Protein Labeling | Antibody conjugation, enzyme labeling | Enhanced solubility and stability |
Synthesis of PROTACs | Targeted protein degradation | Novel therapeutic strategies |
Surface Modification | Biomaterial coating, nanoparticle functionalization | Improved biocompatibility |
Drug Delivery Systems | Antibody-drug conjugates, polymer therapeutics | Targeted delivery with reduced toxicity |
Mecanismo De Acción
Mechanism: Bromoacetamido-PEG4-NHS ester exerts its effects through the formation of stable covalent bonds with target molecules. The bromide group undergoes nucleophilic substitution, while the NHS ester reacts with primary amines to form amide bonds.
Molecular Targets and Pathways:
Proteins: Targets primary amines in proteins, leading to the formation of stable protein conjugates.
Oligonucleotides: Modifies amine-containing oligonucleotides, facilitating their use in various assays and applications.
Comparación Con Compuestos Similares
Bromoacetamido-PEG2-NHS ester: Contains a shorter PEG chain, resulting in different solubility and biocompatibility properties.
3-(2-Bromoacetamido)propanoic acid NHS ester: Lacks the PEG spacer, affecting its solubility and reactivity.
Uniqueness: Bromoacetamido-PEG4-NHS ester is unique due to its combination of a hydrophilic PEG spacer, a bromide group, and an NHS ester. This combination enhances its solubility, reactivity, and versatility in various applications .
Actividad Biológica
Bromoacetamido-PEG4-NHS ester (CAS: 1260139-70-5) is a bifunctional polyethylene glycol (PEG) linker that plays a significant role in the development of targeted therapies, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound is characterized by its ability to facilitate the selective degradation of target proteins through the ubiquitin-proteasome system. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C17H27BrN2O9 |
Molecular Weight | 483.308 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Structure | Structure |
The compound features a bromide group, which serves as an excellent leaving group for nucleophilic substitution reactions, and an NHS ester that can label primary amines in proteins and oligonucleotides .
This compound is utilized primarily in PROTAC technology. PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase while the other targets a specific protein for degradation. The PEG linker enhances solubility and flexibility, which are crucial for effective interaction with cellular targets .
Biological Applications
- Targeted Protein Degradation : By linking to E3 ligases and target proteins, this compound enables the selective degradation of disease-related proteins, making it a promising tool in cancer therapy.
- Antibody-Drug Conjugates (ADCs) : The compound can also be employed in ADCs, where it facilitates the conjugation of drugs to antibodies, enhancing therapeutic efficacy while minimizing off-target effects .
Study 1: PROTAC Development
An investigation into the use of this compound in developing small-molecule PROTACs demonstrated its effectiveness in degrading specific oncogenic proteins in cancer cell lines. The study reported a significant reduction in protein levels, confirming the compound's role in targeted therapy .
Study 2: Antibody Conjugation
Research on antibody-drug conjugates using this compound showed improved solubility and stability of the conjugated drug. In vitro assays indicated enhanced cytotoxicity against HER2-positive breast cancer cells, showcasing the potential of this linker in therapeutic applications .
Comparative Analysis
Compound | Application Area | Biological Activity |
---|---|---|
This compound | PROTACs | Selective protein degradation |
Alternative PEG linkers | ADCs | Enhanced drug delivery |
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONNYNBXMCRXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.